1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(2,4-dichlorophenoxy)butan-1-one
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Overview
Description
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(2,4-DICHLOROPHENOXY)BUTAN-1-ONE is a complex organic compound that features a benzodioxole ring, a piperazine moiety, and a dichlorophenoxy group.
Preparation Methods
The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(2,4-DICHLOROPHENOXY)BUTAN-1-ONE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the benzodioxole derivative with piperazine under suitable conditions.
Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the piperazine derivative with 2,4-dichlorophenoxybutanone under basic conditions to yield the target compound.
Chemical Reactions Analysis
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(2,4-DICHLOROPHENOXY)BUTAN-1-ONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(2,4-DICHLOROPHENOXY)BUTAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubules and tubulin, leading to the disruption of microtubule assembly and inducing cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It affects pathways related to cell division and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(2,4-DICHLOROPHENOXY)BUTAN-1-ONE can be compared with other similar compounds:
Properties
Molecular Formula |
C22H24Cl2N2O4 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(2,4-dichlorophenoxy)butan-1-one |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-17-4-6-19(18(24)13-17)28-11-1-2-22(27)26-9-7-25(8-10-26)14-16-3-5-20-21(12-16)30-15-29-20/h3-6,12-13H,1-2,7-11,14-15H2 |
InChI Key |
UCSDQOOLWDWDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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